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molecular formula C11H14O3 B186333 1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one CAS No. 15116-14-0

1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one

Cat. No. B186333
M. Wt: 194.23 g/mol
InChI Key: AFLATBREDGLLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754742B2

Procedure details

Add isovaleric acid (5.10 g, 50 mmol, 5.5 mL) in one portion to a mixture of resorcinol (5.00 g, 45.4 mmol) in boron trifluoride etherate (38.67 g, 272.5 mmol, 34.5 mL) at room temperature under Argon gas. Heat the reaction mixture at 90° C. for 1.5 hr. Cool the reaction to room temperature and pour it into a 20% aqueous sodium acetate solution and stir overnight. Extract the aqueous mixture with ethyl acetate (3×). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine sequentially. Dry the organic phase over sodium sulfate, filter and concentrate under reduced pressure to provide the product as a brownish oil (9.80 g; 50.5 mmol, 111% yield). MS (m/z): 195 (M+1).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
34.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
111%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:8]1([CH:15]=[CH:14][CH:13]=[C:11]([OH:12])[CH:10]=1)[OH:9].B(F)(F)F.CCOCC.C([O-])(=O)C.[Na+]>>[OH:9][C:8]1[CH:10]=[C:11]([OH:12])[CH:13]=[CH:14][C:15]=1[C:1](=[O:7])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(CC(C)C)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
34.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture with ethyl acetate (3×)
WASH
Type
WASH
Details
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50.5 mmol
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 111%
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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